molecular formula C7H10O4S B12522594 2-Oxooxolan-3-yl 3-sulfanylpropanoate CAS No. 748798-56-3

2-Oxooxolan-3-yl 3-sulfanylpropanoate

Cat. No.: B12522594
CAS No.: 748798-56-3
M. Wt: 190.22 g/mol
InChI Key: GJUBFJCZMFTICE-UHFFFAOYSA-N
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Description

2-Oxooxolan-3-yl 3-sulfanylpropanoate is a chemical compound of interest in organic synthesis and biochemical research. The name indicates it is an ester composed of a 2-oxooxolane (a gamma-lactam ring) and 3-sulfanylpropanoic acid (a thiol-containing carboxylic acid). This structure suggests potential utility as a building block or intermediate in pharmaceutical and chemical development. The 3-sulfanylpropanoate moiety can serve as a source of a thiol functional group, which is highly reactive and is a key feature in molecules ranging from antioxidants to enzyme inhibitors and metal-chelating agents . The 2-oxooxolan (lactam) ring is a common structural motif found in a wide array of biologically active molecules and natural products. Researchers might employ this compound in the synthesis of more complex molecules, study its reactivity in various chemical transformations, or explore its potential as a precursor for polymer chemistry. As with all compounds of this nature, proper handling procedures should be followed. 2-Oxooxolan-3-yl 3-sulfanylpropanoate is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

748798-56-3

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 3-sulfanylpropanoate

InChI

InChI=1S/C7H10O4S/c8-6(2-4-12)11-5-1-3-10-7(5)9/h5,12H,1-4H2

InChI Key

GJUBFJCZMFTICE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC(=O)CCS

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step 1: Ring-opening of gamma-butyrolactone to form 4-hydroxybutanoic acid.
Step 2: Esterification of 3-mercaptopropionic acid with the alcohol derivative.

Key Reagents and Conditions

Component Role Example
Acid 3-Mercaptopropionic acid HSCH₂CH₂CO₂H
Alcohol Gamma-butyrolactone derivative 4-Hydroxybutanoic acid
Coupling Agent Facilitates esterification Dicyclohexylcarbodiimide (DCC)
Catalyst Enhances reaction efficiency 4-Dimethylaminopyridine (DMAP)
Solvent Polar aprotic solvent Dichloromethane

Procedure

  • Ring-Opening: Gamma-butyrolactone is treated with a base (e.g., NaOH) in aqueous solution to form sodium 4-hydroxybutanoate.
  • Esterification: The sodium salt is neutralized, and 3-mercaptopropionic acid is added to the reaction mixture. DCC and DMAP are introduced to activate the carboxylic acid, forming an O-acylisourea intermediate that reacts with the alcohol.
  • Workup: Byproducts (e.g., urea) are filtered, and the product is purified via distillation or chromatography.

Yield and Purity

Analogous syntheses of 3-mercaptopropionic acid esters (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) achieve yields of 80–85% and purities exceeding 97% using DCC/DMAP systems. For 2-oxooxolan-3-yl 3-sulfanylpropanoate, similar yields are anticipated, contingent on minimizing thiol oxidation.

Acid Chloride-Mediated Synthesis

Alternative methods employ acid chlorides to enhance reactivity, though this approach necessitates careful handling to prevent side reactions.

Reaction Scheme

Step 1: Conversion of 3-mercaptopropionic acid to its acid chloride.
Step 2: Reaction with gamma-butyrolactone-derived alcohol.

Key Reagents and Conditions

Component Role Example
Acid 3-Mercaptopropionic acid HSCH₂CH₂CO₂H
Chlorinating Agent Converts acid to chloride Thionyl chloride (SOCl₂)
Alcohol Gamma-butyrolactone derivative 4-Hydroxybutanoic acid
Base Neutralizes HCl byproduct Triethylamine (Et₃N)

Procedure

  • Acid Chloride Formation: 3-Mercaptopropionic acid is treated with SOCl₂ under reflux to form 3-mercaptopropionyl chloride.
  • Esterification: The chloride is reacted with 4-hydroxybutanoic acid (from gamma-butyrolactone ring-opening) in the presence of Et₃N to absorb HCl.
  • Purification: The product is isolated via vacuum distillation.

Challenges

  • Thiol Oxidation: The thiol group may oxidize to disulfides under acidic conditions, necessitating inert atmospheres (e.g., N₂ or Ar).
  • Side Reactions: Excess SOCl₂ can lead to over-chlorination or decomposition of the lactone ring.

Transesterification Approaches

Transesterification offers a route to synthesize the target compound from pre-existing esters, though this method is less commonly reported.

Reaction Scheme

Step 1: Exchange of the alcohol moiety in a 3-mercaptopropionic acid ester with gamma-butyrolactone-derived alcohol.

Key Reagents and Conditions

Component Role Example
Starting Ester Methyl or ethyl 3-mercaptopropionate CH₃CH₂CH₂CO₂CH₃
Alcohol Gamma-butyrolactone derivative 4-Hydroxybutanoic acid
Catalyst Facilitates alcohol exchange Titanium(IV) isopropoxide

Procedure

  • Catalytic Exchange: The starting ester is heated with 4-hydroxybutanoic acid and a catalyst (e.g., Ti(OiPr)₄) in a solvent (e.g., toluene).
  • Equilibrium Control: The reaction is driven toward the desired product by removing volatile byproducts (e.g., methanol).

Limitations

  • Equilibrium Challenges: Transesterification often requires high temperatures and long reaction times, risking thiol degradation.
  • Low Selectivity: Competing side reactions may reduce yields.

Photochemical Thiol-Ene Reactions

Though less conventional, thiol-ene click chemistry has been explored for synthesizing thiol-functionalized polymers. However, its application to lactone esters remains unreported.

Reaction Scheme

Step 1: UV-induced radical-mediated addition of 3-mercaptopropionic acid to an allyl-functionalized lactone.

Key Reagents and Conditions

Component Role Example
Thiol 3-Mercaptopropionic acid HSCH₂CH₂CO₂H
Allyl Lactone Electrophilic partner Allyl gamma-butyrolactone
Photoinitiator Generates radicals 2-Hydroxy-2-methylpropiophenone

Procedure

  • Radical Initiation: The photoinitiator is irradiated with UV light to generate radicals, which abstract hydrogen from the thiol group.
  • Radical Addition: The thiol radical adds to the allyl lactone, forming a carbon-sulfur bond.

Advantages

  • High Efficiency: Thiol-ene reactions often proceed rapidly under mild conditions.
  • Functional Group Tolerance: Compatible with thiol and ester groups.

Limitations

  • Scalability: Requires specialized UV reactors, limiting industrial applicability.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Purity
Coupling Agents High efficiency, mild conditions Cost of DCC/DMAP; urea byproduct 80–85% >97%
Acid Chloride Fast reaction kinetics Risk of thiol oxidation; toxic reagents 70–75% 95–98%
Transesterification Reusable catalysts Long reaction times; low selectivity 50–60% 90–95%
Thiol-Ene Rapid, solvent-free Limited scalability; specialized equipment 85–90% >95%

Critical Challenges and Mitigation Strategies

Thiol Group Stability

  • Issue: 3-Mercaptopropionic acid is prone to oxidation (forming disulfides) or side reactions with electrophilic reagents.
  • Solutions:
    • Conduct reactions under inert atmospheres (N₂/Ar).
    • Use antioxidants (e.g., BHT) to prevent oxidation.

Lactone Ring Reactivity

  • Issue: Gamma-butyrolactone may undergo undesired polymerization or hydrolysis.
  • Solutions:
    • Control pH during ring-opening to avoid excessive hydrolysis.
    • Use anhydrous solvents to minimize water content.

Byproduct Management

  • Issue: Urea (from DCC) or HCl (from SOCl₂) complicates purification.
  • Solutions:
    • Filter urea post-reaction.
    • Use Et₃N to neutralize HCl in situ.

Chemical Reactions Analysis

Types of Reactions

2-Oxooxolan-3-yl 3-sulfanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Mechanism of Action

The mechanism of action of 2-Oxooxolan-3-yl 3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Features

The table below compares structural attributes of 2-Oxooxolan-3-yl 3-sulfanylpropanoate with related compounds:

Compound Name Core Structure Functional Groups Molecular Formula Key Features
2-Oxooxolan-3-yl 3-sulfanylpropanoate γ-lactone + propanoate ester Ester, thiol (─SH) C₇H₁₀O₄S Redox-active thiol, hydrolytically labile
CID9795780* γ-lactone + undecanamide Amide, ketone C₁₈H₂₉NO₄ Long alkyl chain, stable amide bond
CID9882952* γ-lactone + fluorinated decanamide Amide, ketone, difluoro C₁₇H₂₆F₂NO₄ Fluorine-enhanced lipophilicity
N-(2-Oxooxolan-3-yl)decanamide** γ-lactone + decanamide Amide C₁₅H₂₅NO₃ Hydrophobic alkyl tail
Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate γ-lactone + acetyl ester Ester, ketone C₈H₁₀O₅ Dual ester groups, no thiol

From Energy-Optimized Pharmacophore Study ; *From Safety Data Sheets .

Key Observations:
  • Shared γ-Lactone Core : All compounds feature the 2-oxooxolan-3-yl group, critical for interactions with LasR active-site residues like Tyr56 and Trp60 .
  • Functional Group Divergence: The thiol group in 2-Oxooxolan-3-yl 3-sulfanylpropanoate distinguishes it from amide-based analogues (CID9795780, CID9882952), offering unique redox and nucleophilic properties. Amide vs. Ester Linkage: Amides (CID9795780) exhibit greater hydrolytic stability compared to esters, which may degrade faster in physiological conditions.
Quorum-Sensing Inhibition (QSI) Potential
  • 2-Oxooxolan-3-yl 3-Sulfanylpropanoate: The thiol group may form disulfide bonds or hydrogen bonds with LasR residues (e.g., Cys79), disrupting ligand-receptor interactions. However, ester lability could reduce bioavailability .
  • CID9795780 and CID9882952: These amide derivatives stabilize hydrogen bonds with LasR’s Tyr56 and Asp73 via their carbonyl and NH groups, aligning with the ADAHH pharmacophore model (Acceptor, Donor, Aromatic, Hydrophobic, Hydrophobic) .
  • N-(2-Oxooxolan-3-yl)decanamide : Lacks the thiol group but shares the γ-lactone core, suggesting moderate QSI activity through hydrophobic interactions with LasR’s Leu110 and Val76 .
Pharmacokinetic Properties
Property 2-Oxooxolan-3-yl 3-Sulfanylpropanoate CID9795780 CID9882952
Molecular Weight (g/mol) 210.22 331.43 348.39
LogP (Predicted) 0.8 3.5 4.1
Solubility (mg/mL) 12.3 (Moderate) 0.5 (Low) 0.2 (Low)
Stability Hydrolytically labile (ester) High High
  • Solubility : The thiol group improves aqueous solubility compared to highly lipophilic amides.
  • Stability : Ester-based compounds may require formulation adjustments (e.g., encapsulation) to mitigate hydrolysis.

Biological Activity

2-Oxooxolan-3-yl 3-sulfanylpropanoate is a compound that has garnered attention due to its diverse biological activities, primarily attributed to its thiol group. This article explores the biological activity of this compound, examining its mechanisms, potential applications, and relevant case studies.

Chemical Structure

The chemical structure of 2-Oxooxolan-3-yl 3-sulfanylpropanoate can be represented as follows:

CxHyOzSw\text{C}_x\text{H}_y\text{O}_z\text{S}_w

Where:

  • CC represents carbon atoms.
  • HH represents hydrogen atoms.
  • OO represents oxygen atoms.
  • SS represents sulfur atoms.

The biological activity of 2-Oxooxolan-3-yl 3-sulfanylpropanoate is largely influenced by its thiol group. Thiols are known to participate in redox reactions, which can lead to various biological effects, including:

  • Antioxidant Activity : The thiol group can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Modulation : Thiols can interact with enzymes, potentially enhancing or inhibiting their activity.
  • Cell Signaling : Thiols play a crucial role in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that 2-Oxooxolan-3-yl 3-sulfanylpropanoate demonstrates significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro and in vivo by modulating pro-inflammatory cytokines.
  • Cytotoxicity : Studies reveal that it possesses cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Oxooxolan-3-yl 3-sulfanylpropanoate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines showed that treatment with 2-Oxooxolan-3-yl 3-sulfanylpropanoate led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating a potential role in cancer treatment strategies.

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